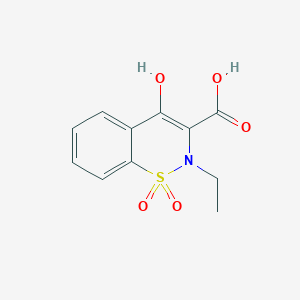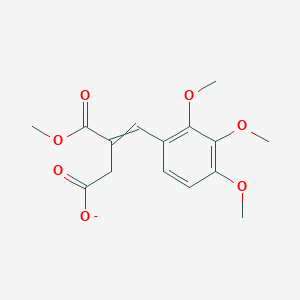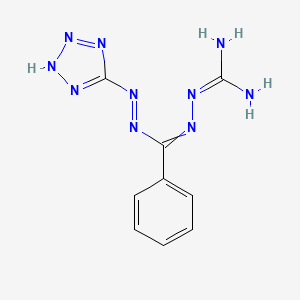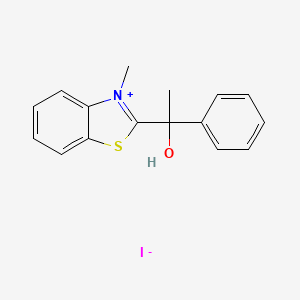
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenylethyl group and a hydroxy group The iodide ion serves as the counterion to balance the charge of the benzothiazolium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with 1-phenylethanol in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzothiazolium cation can be reduced to form the corresponding benzothiazole.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: The major product is 2-(1-Oxo-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide.
Reduction: The major product is 2-(1-Hydroxy-1-phenylethyl)-3-methylbenzothiazole.
Substitution: The major products are the corresponding benzothiazolium salts with different halide ions.
Scientific Research Applications
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazolium cation can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(2-pyridyl)ethanol: This compound has a similar phenylethyl structure but contains a pyridine ring instead of a benzothiazole ring.
Uniqueness
2-(1-Hydroxy-1-phenylethyl)-3-methyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
104151-42-0 |
|---|---|
Molecular Formula |
C16H16INOS |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C16H16NOS.HI/c1-16(18,12-8-4-3-5-9-12)15-17(2)13-10-6-7-11-14(13)19-15;/h3-11,18H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JWYDFDWSYJMODJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=[N+](C3=CC=CC=C3S2)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
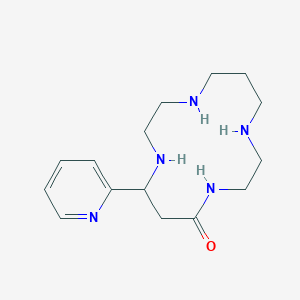
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
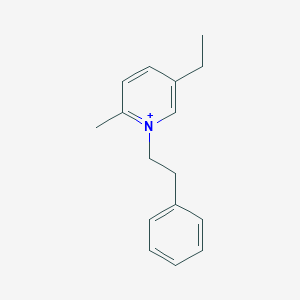
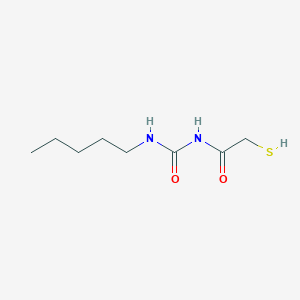
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
